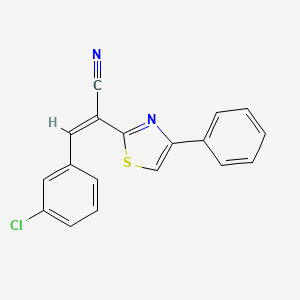![molecular formula C12H9N5O2 B5303887 N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B5303887.png)
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties, making it a subject of study in both materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE typically involves the formation of the tetrazole ring followed by its attachment to a phenyl group and subsequent coupling with a furan-2-carboxamide moiety. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride, which facilitates the formation of the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to accelerate reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings .
Scientific Research Applications
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is studied for its energetic properties and potential use in high-energy materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials with specific energetic or structural properties
Mechanism of Action
The mechanism by which N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can lead to the modulation of specific pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): Known for its energetic properties and used in explosives.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl-amino)-1,2,4,5-tetrazine (BTATz): Another high-nitrogen compound with applications in propellants.
4-Carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: Studied for its energetic properties and potential use in advanced materials.
Uniqueness
N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a tetrazole ring with a furan-2-carboxamide moiety, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications, from materials science to medicinal chemistry, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[3-(2H-tetrazol-5-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-12(10-5-2-6-19-10)13-9-4-1-3-8(7-9)11-14-16-17-15-11/h1-7H,(H,13,18)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSKAJZTVUTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
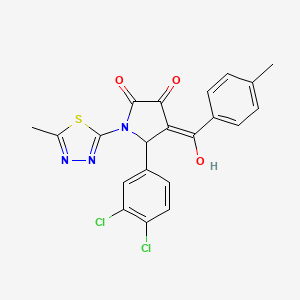
![1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)
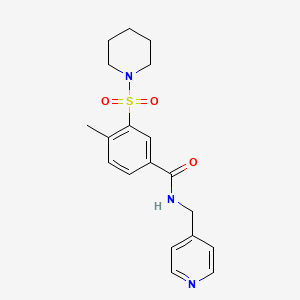
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B5303855.png)
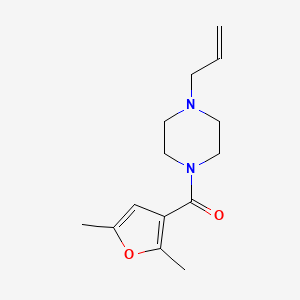
![2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5303864.png)
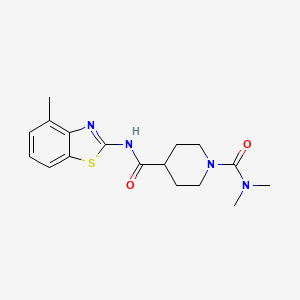
![N-(2-methylphenyl)-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5303899.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5303906.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)
